4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Medicinal Chemistry Lipophilicity ADME Prediction

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride (CAS 1220017-85-5) is a halogenated piperidine derivative characterized by a unique 2,3,5-trisubstituted phenoxy ring system. The hydrochloride salt confers enhanced aqueous solubility for in vitro and in vivo experimental protocols.

Molecular Formula C13H18BrCl2NO
Molecular Weight 355.1 g/mol
CAS No. 1220017-85-5
Cat. No. B1525274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride
CAS1220017-85-5
Molecular FormulaC13H18BrCl2NO
Molecular Weight355.1 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)C)Br)OC2CCNCC2.Cl
InChIInChI=1S/C13H17BrClNO.ClH/c1-8-7-11(12(14)9(2)13(8)15)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H
InChIKeyWWSMUHLJFIQDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine Hydrochloride (CAS 1220017-85-5) for Specialized Research


4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride (CAS 1220017-85-5) is a halogenated piperidine derivative characterized by a unique 2,3,5-trisubstituted phenoxy ring system. The hydrochloride salt confers enhanced aqueous solubility for in vitro and in vivo experimental protocols. It is primarily employed as a research chemical and synthetic intermediate within medicinal chemistry, with its structural features suggesting utility in fragment-based drug discovery and as a versatile scaffold for creating focused compound libraries targeting diverse biological systems [1].

Procurement Risk: Why Generic 4-Phenoxypiperidine Analogs Cannot Replace CAS 1220017-85-5


Within the 4-phenoxypiperidine class, minor structural modifications drastically alter physicochemical and pharmacokinetic profiles, making generic substitution scientifically unsound. The target compound possesses a specific 2-bromo-4-chloro-3,5-trimethyl substitution pattern that is not present in simpler analogs like 4-(2-bromo-4-chlorophenoxy)piperidine. These substituents collaboratively influence key drug-like properties such as LogP and topological polar surface area, which in turn govern membrane permeability, target engagement, and metabolic stability [1]. Consequently, using a non-methylated analog in a lead optimization series would introduce unacceptable variability in structure-activity relationships, potentially invalidating entire preclinical datasets .

Quantitative Differentiation Guide for 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine Hydrochloride Procurement


Superior Predicted Lipophilicity vs. Non-Methylated 4-(2-Bromo-4-chlorophenoxy)piperidine

The target compound demonstrates a significantly higher predicted LogP compared to its des-methyl analog, reflecting the impact of the two additional methyl groups on the phenoxy ring. This increased lipophilicity is critical for optimizing blood-brain barrier penetration and target protein binding. The computed SlogP for 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine is 4.33 [1], whereas the non-methylated analog 4-(2-Bromo-4-chlorophenoxy)piperidine has a computed LogP of 3.23 . The difference of approximately 1.1 log units represents a more than 10-fold increase in theoretical partition coefficient, a decisive factor in neuropharmacology programs.

Medicinal Chemistry Lipophilicity ADME Prediction

Predicted Drug-Likeness Contrast: Lipinski Compliance vs. Non-Methylated Analog

The target compound, in its free base form, is predicted to have zero violations of Lipinski's Rule of Five (Ro5) and complies with Oprea's lead-like rule, indicating a favorable oral bioavailability profile [1]. This contrasts with many more polar piperidine analogs that may violate Ro5 due to higher hydrogen bond donor counts and lower lipophilicity. While direct Ro5 data for the non-methylated comparator is not available from the same source, the structural addition of two methyl groups is known to generally improve Ro5 compliance by increasing molecular weight and LogP while maintaining acceptable hydrogen bond acceptor/donor counts.

Drug Design ADME-Tox Fragment-Based Drug Discovery

Enhanced Steric Bulk and Lower Rotatable Bond Count vs. Ethyl-Linked Analogues

The direct ether linkage in the target compound yields a Sterimol B1 value of 3.11 and B3 of 3.72, with a limited 2 rotatable bonds, creating a relatively rigid and sterically defined molecule [1]. In comparison, homologous scaffolds containing an ethyl linker, such as 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine, are expected to possess greater conformational flexibility (3 or more rotatable bonds) and different 3D pharmacophore profiles. The restricted conformation of the target compound can enhance binding selectivity for targets with deep, sterically constrained pockets.

Conformational Analysis Target Selectivity Medicinal Chemistry

High-Value Application Scenarios for 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine Hydrochloride


CNS Drug Discovery: Optimizing Brain Penetrance

The high predicted LogP of 4.33 [1] makes this compound a superior candidate for CNS-focused libraries where passive blood-brain barrier (BBB) diffusion is a prerequisite. Directly procuring this dimethylated scaffold allows medicinal chemists to initiate SAR studies with a compound already in the optimal lipophilicity range (LogP 3-5) for BBB penetration, avoiding the resource-intensive task of adding lipophilic substituents to a polar core.

Fragment-Based Lead Generation Against Sterically Constrained Targets

The restricted conformation and specific steric footprint, evidenced by a Sterimol B1 of 3.11 [1], provide a distinct 3D shape that can be exploited in fragment-based drug discovery (FBDD). This compound is ideally procured as a core fragment for exploring binding pockets like bromodomains or kinases, where the precise spatial arrangement of the bromo, chloro, and methyl groups can drive initial affinity and selectivity.

Synthetic Intermediate for Late-Stage Functionalization

The presence of a bromine atom on the phenyl ring provides a direct handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Procuring this specific compound ensures that the elaborated dimethylphenoxy-piperidine scaffold is already in place, offering a significant synthetic advantage over starting from 2-bromo-4-chlorophenol and requiring a multistep sequence to install both the piperidine moiety and the methyl groups.

Benchmarking as a Lipinski-Compliant, Lead-Like Lead Compound

With zero violations of Lipinski's Rule of Five and compliance with Oprea's lead-like criteria [1], this compound serves as an excellent benchmark for property-focused medicinal chemistry. Research groups can purchase this compound to use as a standard for calibrating in silico ADME models or as a positive control in assays where balanced hydrophobicity and solubility are critical.

Quote Request

Request a Quote for 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.